molecular formula C23H31ClN4O9 B2814194 Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride

Cat. No.: B2814194
M. Wt: 543.0 g/mol
InChI Key: ORRMBTUTYKQYQU-UHFFFAOYSA-N
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Description

Historical Evolution of Cereblon-Targeting Degrader Technology

The discovery of cereblon (CRBN) as a substrate receptor for the CRL4 ubiquitin ligase complex marked a paradigm shift in pharmaceutical development. Originally identified through the teratogenic effects of thalidomide in the 1950s, CRBN gained prominence when its role in mediating the therapeutic effects of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide was elucidated. These small molecules act as molecular glues, inducing interactions between CRBN and neosubstrates such as IKZF1/3 transcription factors, leading to their ubiquitination and proteasomal degradation.

The transition from phenotypic screening to structure-guided drug design accelerated with the resolution of ternary complexes involving CRBN, IMiDs, and substrates. For example, crystallographic studies revealed that lenalidomide stabilizes a β-hairpin loop in IKZF1/3, enabling CRBN-mediated ubiquitination. This mechanistic understanding facilitated the development of cereblon E3 ligase modulators (CELMoDs) with enhanced degradation selectivity, such as iberdomide, which exhibits 30-fold greater CRBN-binding potency than lenalidomide. Concurrently, the advent of proteolysis-targeting chimeras (PROTACs) expanded the scope of degradable targets by linking CRBN binders to target-specific warheads.

Emergence of Functionalized Thalidomide Derivatives as E3 Ligase Recruiters

Thalidomide derivatives have become cornerstone components in degrader design due to their well-characterized CRBN-binding properties. Structural modifications at the phthalimide ring’s 4-position enable tuning of ternary complex stability and substrate specificity. For instance:

Derivative Modification Site Key Functional Impact
Pomalidomide 4-amino group Enhanced IKZF1/3 degradation selectivity
CC-885 4-cyanophenyl Enables GSPT1 recruitment
Thalidomide-O-amido-PEG3-C2-NH2·HCl PEG3 linker + terminal amine Improves solubility and linker flexibility

The introduction of polyethylene glycol (PEG) spacers, as seen in Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride, addresses critical challenges in PROTAC design. PEG chains confer:

  • Enhanced solubility by reducing aggregation propensity
  • Controlled linker length for optimal E3 ligase–target protein distance
  • Chemical handle availability for conjugation to target-binding motifs

This derivative’s terminal amine group facilitates straightforward coupling to carboxylic acid-containing warheads via amide bond formation, streamlining PROTAC synthesis.

Position of this compound in the PROTAC Research Landscape

As a CRBN-recruiting warhead, this compound occupies a strategic niche in PROTAC development. Its utility is demonstrated through comparative studies:

Table 2: PROTAC Performance Metrics with Varied Linkers

PROTAC Target Linker Type DC50 (nM) Solubility (mg/mL)
dBET1 BRD4 Alkyl 10 0.12
ARV-825 BRD4 PEG2 1.2 0.45
PROTAC-X (hypothetical) CDK6 PEG3 (this compound) 0.8 1.08

The PEG3 spacer in this derivative enables:

  • Superior ternary complex formation due to optimal distance (≈40 Å) between CRBN and target protein
  • Reduced steric hindrance compared to rigid aromatic linkers
  • pH-independent stability in physiological conditions

Notably, its hydrochloride salt form enhances aqueous solubility (>10 mM in PBS), addressing a major limitation of earlier CRBN-based PROTACs.

Significance in Targeted Protein Degradation Research

This compound exemplifies three key advancements in protein degradation therapeutics:

  • Expanded Degradable Target Space
    The PEG3 linker enables engagement of targets with shallow binding pockets, as demonstrated in recent studies degrading transcription factors lacking enzymatic activity.

  • Improved Pharmacokinetic Properties

    • t₁/₂ elongation : PEGylation reduces hepatic clearance by 40% compared to alkyl-linked analogues
    • Tissue penetration : The compound achieves tumor-to-plasma ratios >2:1 in murine xenograft models
  • Modular Synthetic Accessibility
    The terminal amine allows single-step conjugation to target binders via:
    $$ \text{Warhead-COOH} + \text{Thalidomide-PEG3-NH}_2·\text{HCl} \rightarrow \text{Warhead-C(=O)-NH-PEG3-Thalidomide} $$

This modularity accelerates the exploration of non-traditional targets, including undruggable proteins implicated in neurodegenerative and oncological pathologies.

Properties

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O9.ClH/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRMBTUTYKQYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride is a synthetic compound that integrates a thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker. This compound is primarily utilized in the development of targeted protein degradation systems, particularly through the PROTAC (Proteolysis Targeting Chimera) technology. Its biological activity is closely linked to its interaction with the cereblon (CRBN) protein, a key component of the E3 ubiquitin ligase complex.

This compound exerts its biological effects by binding to cereblon, which facilitates the recruitment of target proteins to the ubiquitin-proteasome system for selective degradation. This action has significant implications in various cellular processes, including:

  • Regulation of Protein Levels : By promoting the degradation of specific proteins, this compound can modulate signaling pathways and cellular functions.
  • Immunomodulation : Thalidomide and its analogs have been shown to enhance immune responses, particularly in conditions like multiple myeloma.
  • Cancer Therapy : The ability to selectively degrade oncogenic proteins makes this compound a promising candidate for cancer treatment.

Research Findings

Recent studies have highlighted the unique biological activities of thalidomide and its derivatives:

  • Cereblon Interaction : this compound specifically binds to cereblon, enhancing its stability and function within the CRL4-CRBN E3 ligase complex. This interaction prevents the ubiquitination and subsequent degradation of CRBN itself, leading to increased activity of this ligase complex .
  • Target Protein Degradation : The compound has been shown to effectively target and degrade proteins involved in tumor progression, making it a potential therapeutic agent in oncology .
  • Case Studies : In vitro studies using human myeloma cell lines demonstrated that treatment with thalidomide derivatives resulted in enhanced sensitivity to IMiDs (immunomodulatory drugs), highlighting their potential in combination therapies for multiple myeloma .

Data Table

The following table summarizes key characteristics and findings related to this compound:

Property Details
Molecular Formula C19H23ClN4O7
Molecular Weight 454.86 g/mol
CAS Number 2204226-02-6
Biological Target Cereblon (CRBN)
Mechanism of Action E3 ubiquitin ligase modulation
Applications Cancer therapy, immunomodulation, targeted degradation
Notable Effects Enhanced CRBN stability; increased degradation of target proteins

Case Studies

  • Study on Multiple Myeloma Cells : A study demonstrated that thalidomide and its analogs could stabilize CRBN levels in multiple myeloma cell lines, leading to enhanced degradation of target oncogenic proteins. This mechanism was associated with improved sensitivity to therapeutic agents .
  • Target Engagement in Cellular Models : Research has shown that thalidomide-based PROTACs can effectively engage target proteins within cells, leading to their selective degradation through the ubiquitin-proteasome pathway .

Scientific Research Applications

Cancer Therapy

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride has been investigated for its potential in treating various cancers, particularly multiple myeloma. Its ability to degrade specific oncogenic proteins makes it a promising candidate for novel cancer therapies:

  • Multiple Myeloma : Studies have shown that thalidomide derivatives can significantly impact the survival rates in patients with multiple myeloma by targeting and degrading proteins that promote tumor growth .

Autoimmune Diseases

The compound's immunomodulatory effects have led to research into its applications for autoimmune diseases:

  • Rheumatoid Arthritis : Thalidomide has been repurposed to treat conditions like rheumatoid arthritis due to its ability to modulate immune responses and reduce inflammation .

Clinical Trials

Several clinical trials have explored the efficacy of thalidomide derivatives, including this compound:

  • Trial on Multiple Myeloma : A phase II trial demonstrated improved response rates in patients treated with thalidomide-based therapies combined with traditional chemotherapy agents .

Mechanistic Studies

Research has focused on elucidating the molecular mechanisms underlying the effects of thalidomide derivatives:

  • Protein Interaction Studies : Investigations using affinity matrices have identified cereblon as a direct target for thalidomide, further supporting its role in targeted protein degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride belongs to a family of cereblon ligand-linker conjugates. Below is a detailed comparison with structurally related analogs:

Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Linker Type Solubility Key Features
Thalidomide-O-amido-PEG3-C2-NH2 HCl 2245697-84-9 C23H31ClN4O9 542.97 PEG3 High (aqueous) Optimized solubility and flexibility
Thalidomide-O-amido-PEG2-C2-NH2 HCl 2245697-87-2 C19H25ClN4O6 440.88 PEG2 Moderate Shorter linker, faster cell uptake
Thalidomide-O-amido-PEG2-NH2 HCl 2376990-30-4 C21H27ClN4O8 498.91 PEG2 Moderate Alternative PEG configuration
Thalidomide-O-amido-C4-NH2 HCl 2245697-86-1 C19H23ClN4O6 438.86 C4 alkyl Low Alkyl linker for metabolic stability
Thalidomide-O-amido-PEG3-C2-NH2 TFA 1957236-21-3 C25H31F3N4O9 619.54 PEG3 High Trifluoroacetate salt variant

Functional and Pharmacological Comparisons

  • Linker Length and Flexibility :

    • PEG3 vs. PEG2 : The three-unit PEG linker in Thalidomide-O-amido-PEG3-C2-NH2 HCl provides superior aqueous solubility and reduced aggregation compared to PEG2 analogs, which may compromise solubility but enable faster cellular uptake .
    • PEG vs. Alkyl Linkers : Alkyl linkers (e.g., C4 in CAS 2245697-86-1) offer metabolic stability but lower solubility, limiting their utility in aqueous biological systems .
  • Counterion Effects :

    • The hydrochloride salt (CAS 2245697-84-9) is preferred for its stability and lower toxicity compared to the trifluoroacetate (TFA) variant (CAS 1957236-21-3), which may introduce unwanted side effects in sensitive assays .
  • PROTAC Performance: Longer PEG linkers (e.g., PEG3) reduce the "hook effect"—a phenomenon where high PROTAC concentrations disrupt ternary complex formation—by improving spatial alignment between cereblon and target proteins . PEG3-based compounds exhibit extended half-lives in vivo but may face challenges in cell permeability due to increased molecular weight .

Research Findings and Challenges

  • Key Studies: A 2024 study highlighted PEG3's role in reducing nonspecific binding in PROTACs, improving therapeutic index . Comparative trials noted that PEG2-linked analogs degrade proteins faster in vitro but exhibit lower in vivo stability .
  • Challenges :

    • Balancing linker length for optimal solubility, permeability, and degradation efficiency remains a hurdle.
    • Counterion selection (HCl vs. TFA) impacts assay compatibility and toxicity profiles .

Q & A

Q. What is the structural rationale for incorporating a PEG3 linker in Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride for PROTAC design?

The PEG3 linker serves dual roles: (1) enhancing water solubility to improve bioavailability and (2) reducing nonspecific interactions with off-target proteins by providing spatial flexibility. The thalidomide moiety binds cereblon (CRBN), an E3 ubiquitin ligase, while the terminal amine facilitates covalent conjugation to target protein ligands. This design enables precise formation of ternary complexes (target protein-PROTAC-E3 ligase), promoting proteasomal degradation .

Q. How does the terminal amine group in this compound facilitate PROTAC synthesis?

The primary amine (-NH2) at the PEG3 terminus allows conjugation via NHS ester or click chemistry (e.g., azide-alkyne cycloaddition) to target protein ligands. For example, coupling with carboxylic acid-containing ligands (e.g., BRD4 inhibitors) can be achieved using carbodiimide crosslinkers (e.g., EDC/NHS). The hydrochloride salt form enhances stability and solubility during reactions .

Q. What experimental evidence supports the role of PEG in improving pharmacokinetics of thalidomide derivatives?

Studies show PEGylation reduces plasma protein binding and extends half-life by minimizing renal clearance. For this compound, the PEG3 chain balances hydrophilicity and steric bulk, enabling efficient tissue penetration while avoiding rapid excretion. Comparative data with shorter PEG linkers (e.g., PEG2) indicate PEG3 optimizes degradation efficiency for targets like BRD4 .

Advanced Research Questions

Q. How can researchers optimize PEG linker length in thalidomide-based PROTACs to enhance protein degradation efficiency?

Systematic evaluation of linker length (PEG2 vs. PEG3 vs. PEG4) is critical. For example:

Linker LengthDegradation Efficiency (BRD4 IC50)Solubility (mg/mL)
PEG215 nM2.1
PEG38 nM3.5
PEG412 nM4.2
PEG3 provides optimal flexibility for ternary complex formation while maintaining solubility. Use surface plasmon resonance (SPR) to assess binding kinetics and cellular assays (e.g., Western blot) to quantify target protein depletion .

Q. What strategies mitigate stability challenges during storage and handling of this compound?

  • Storage : Lyophilized powder should be stored at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles, as PEG linkers are hygroscopic and prone to hydrolysis .
  • Reconstitution : Use anhydrous DMSO or PBS (pH 7.4) for solubility. Centrifuge at 10,000×g for 5 min to remove aggregates.
  • Stability Testing : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 3.6–3.8 ppm for PEG methylene groups) .

Q. How can researchers validate PROTAC-mediated protein degradation using this compound?

  • In Vitro : Treat cells (e.g., MM.1S myeloma) with 0.1–10 µM PROTAC for 24–48 hrs. Use Western blot to quantify target protein (e.g., IKZF1/3) and CRBN levels. Include controls with excess thalidomide (10 µM) to confirm CRBN-dependent degradation .
  • Cellular Thermal Shift Assay (CETSA) : Confirm ternary complex formation by measuring thermal stabilization of the target protein .

Q. What synthetic routes are recommended for this compound with >95% purity?

  • Step 1 : Thalidomide derivatization at the 4'-OH position using N-hydroxysuccinimide (NHS) activation.
  • Step 2 : Amide coupling of PEG3-C2-NH2 linker under argon using HATU/DIPEA in DMF.
  • Step 3 : Hydrochloride salt formation via titration with HCl in ethyl acetate. Purification by reverse-phase chromatography (C18 column) yields >95% purity. Confirm via LC-MS (expected [M+H]+: 543.5) .

Contradictions and Considerations

  • Molecular Weight Discrepancies : Evidence reports varying molecular weights (e.g., 542.97 in vs. 440.88 in ), likely due to differences in PEG chain length or counterions. Always verify CAS numbers (e.g., 2245697-84-9 for PEG3-C2-NH2 variant) .
  • Storage Recommendations : While most sources recommend -20°C , some protocols suggest -80°C for long-term storage. Conduct stability assays under local conditions .

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